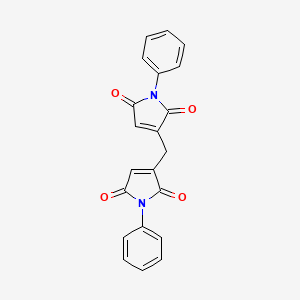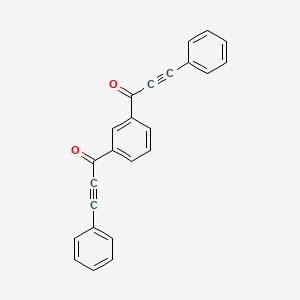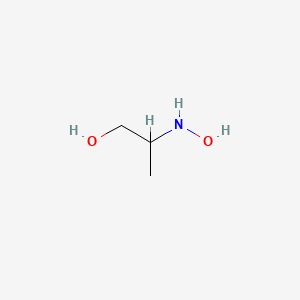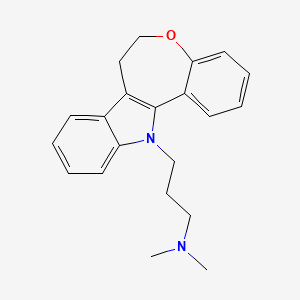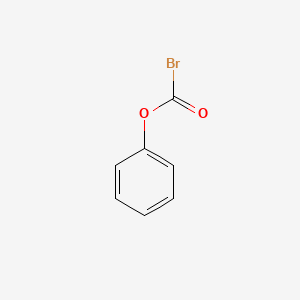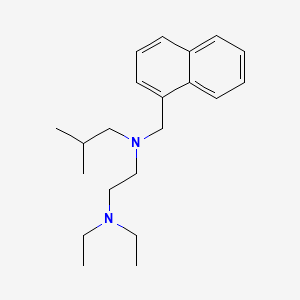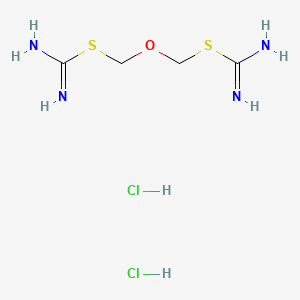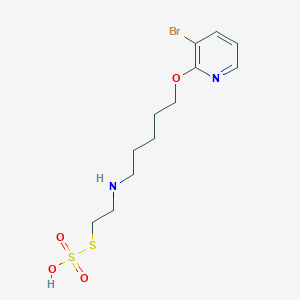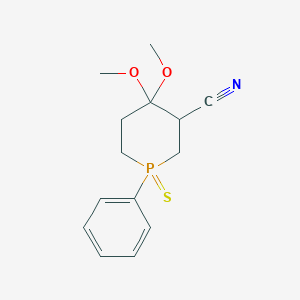![molecular formula C10H16O B14663326 Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- CAS No. 38043-83-3](/img/structure/B14663326.png)
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including chemistry, biology, and industry. The compound’s structure consists of a bicyclo[3.1.1]heptane ring system with a hydroxyl group at the 6th position and three methyl groups at the 2nd and 7th positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as camphene or pinene.
Cyclization: The key step involves the cyclization of the starting material to form the bicyclic structure. This can be achieved through various methods, including acid-catalyzed cyclization or photochemical reactions.
Functional Group Introduction: The hydroxyl group at the 6th position is introduced through oxidation reactions, often using reagents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction conditions precisely.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different alcohols or hydrocarbons using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, osmium tetroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halides, esters.
Aplicaciones Científicas De Investigación
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in inflammation, microbial growth, or cellular signaling.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[3.1.1]hept-2-en-6-one, 2,7,7-trimethyl-: Similar structure but with a ketone group instead of a hydroxyl group.
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-dimethyl-: Similar structure but with two methyl groups instead of three.
Uniqueness
Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)- is unique due to its specific stereochemistry and the presence of three methyl groups, which can influence its reactivity and interactions with other molecules.
Propiedades
Número CAS |
38043-83-3 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
(1S,5R,6R)-2,7,7-trimethylbicyclo[3.1.1]hept-2-en-6-ol |
InChI |
InChI=1S/C10H16O/c1-6-4-5-7-9(11)8(6)10(7,2)3/h4,7-9,11H,5H2,1-3H3/t7-,8+,9+/m0/s1 |
Clave InChI |
IRZWAJHUWGZMMT-DJLDLDEBSA-N |
SMILES isomérico |
CC1=CC[C@H]2[C@H]([C@@H]1C2(C)C)O |
SMILES canónico |
CC1=CCC2C(C1C2(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


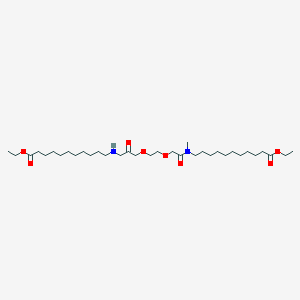
![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
